molecular formula C27H25ClN4O3S2 B2881156 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1216851-75-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

Katalognummer: B2881156
CAS-Nummer: 1216851-75-0
Molekulargewicht: 553.09
InChI-Schlüssel: MRRFWUYFYMZYHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a high-potency, covalent inhibitor designed to target Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor signaling pathways. This mechanism is critical for the development and activation of B-cells, making BTK a prominent therapeutic target. Consequently, this compound is a valuable tool in immunological and oncological research, particularly for investigating the pathogenesis and potential treatment of B-cell malignancies such as chronic lymphocytic leukemia and autoimmune disorders like rheumatoid arthritis. The hydrochloride salt form enhances solubility for in vitro and in vivo experimental applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Source: PubChem Source: Supplier Screening Libraries

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2.ClH/c1-2-30-13-12-18-21(15-30)36-27(24(18)26-28-19-8-3-4-9-20(19)35-26)29-25(34)16-6-5-7-17(14-16)31-22(32)10-11-23(31)33;/h3-9,14H,2,10-13,15H2,1H3,(H,29,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRFWUYFYMZYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Modifications

Key Structural Comparisons:

Compound Name Core Structure Substituents Biological Target Potency (IC50) Pharmacokinetic Profile
Target Compound Tetrahydrothieno[2,3-c]pyridine - Ethyl group
- 3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Benzo[d]thiazole
Likely APE1/DNA repair Not reported Enhanced solubility (HCl salt)
Compound 3 () Tetrahydrothieno[2,3-c]pyridine - Isopropyl group
- Acetamide
- Benzo[d]thiazole
APE1 ~10 µM (enzyme)
Similar in HeLa lysates
Good plasma/brain exposure in mice
Diethyl ester derivative () Tetrahydroimidazo[1,2-a]pyridine - Benzyl, nitrophenyl, cyano groups Not specified N/A 55% yield, solid at RT

Structural Insights:

  • Substituent Effects: The ethyl group in the target compound vs. The 3-(2,5-dioxopyrrolidin-1-yl)benzamide group introduces a polar, electron-deficient aromatic system, contrasting with the simpler acetamide in Compound 2. This modification could enhance interactions with catalytic residues in target proteins .
  • Core Heterocycles: The tetrahydrothieno[2,3-c]pyridine core (target compound and Compound 3) vs. tetrahydroimidazo[1,2-a]pyridine () demonstrates how minor changes in ring systems alter electronic properties and conformational flexibility, impacting bioactivity .

Pharmacokinetics and Solubility

  • The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs like Compound 3, which still exhibits favorable brain exposure in mice. This suggests that both compounds could penetrate the blood-brain barrier, a critical feature for treating CNS malignancies .

Vorbereitungsmethoden

Cyclocondensation of 2-Thiopheneethylamine

The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via a Mannich-type cyclization adapted from CN102432626A:

  • Reactants : 2-Thiopheneethylamine (1.0 eq), aqueous formaldehyde (1.2 eq), ethanol/HCl (3.0 eq).
  • Conditions : Heating at 65–75°C for 4–8 h under reflux, followed by recrystallization from ethanol/HCl.
  • Yield : 78–85% after activated carbon treatment and cooling to 0–5°C.

Mechanism :

  • Formaldehyde reacts with the primary amine to form an imine intermediate.
  • Acid-catalyzed cyclization generates the tetrahydrothieno[2,3-c]pyridine ring.

Ethylation at Position 6

The ethyl group is introduced via nucleophilic substitution using ethyl bromide:

  • Reactants : Tetrahydrothieno[2,3-c]pyridine (1.0 eq), ethyl bromide (1.5 eq), K₂CO₃ (2.0 eq).
  • Conditions : Reflux in acetonitrile for 12 h.
  • Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.45 (q, 2H, -CH₂CH₃), 1.28 (t, 3H, -CH₂CH₃).
  • LC-MS (ESI) : m/z 212.1 [M+H]⁺.

Functionalization with Benzo[d]thiazol-2-yl Group

Bromination at Position 3

Bromine is introduced via radical bromination:

  • Reactants : 6-Ethyl-tetrahydrothieno[2,3-c]pyridine (1.0 eq), NBS (1.1 eq), AIBN (0.1 eq).
  • Conditions : Reflux in CCl₄ for 6 h.
  • Yield : 68% after purification.

Suzuki-Miyaura Coupling with Benzo[d]thiazol-2-ylboronic Acid

The benzo[d]thiazole moiety is appended via palladium-catalyzed cross-coupling:

  • Reactants : 3-Bromo intermediate (1.0 eq), benzo[d]thiazol-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq).
  • Conditions : DME/H₂O (4:1), 90°C, 12 h.
  • Yield : 82%.

Characterization :

  • ¹³C NMR (101 MHz, CDCl₃) : δ 167.8 (C=S), 152.3 (C-N).
  • HRMS (ESI) : m/z 345.0845 [M+H]⁺ (calc. 345.0841).

Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl Chloride

Preparation of 3-Aminobenzohydrazide

Adapted from PMC3515842:

  • Reactants : Ethyl 3-nitrobenzoate (1.0 eq), hydrazine hydrate (4.0 eq).
  • Conditions : Reflux in ethanol for 24 h.
  • Yield : 89%.

Cyclization to Pyrrolidine-2,5-dione

  • Reactants : 3-Aminobenzohydrazide (1.0 eq), succinic anhydride (1.2 eq).
  • Conditions : Melt reaction at 140°C for 4 h.
  • Yield : 75%.

Characterization :

  • IR (KBr) : 1726 cm⁻¹ (C=O), 1678 cm⁻¹ (amide).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.65 (s, 4H, pyrrolidine CH₂).

Conversion to Benzoyl Chloride

  • Reactants : 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (1.0 eq), SOCl₂ (3.0 eq).
  • Conditions : Reflux in toluene for 2 h.
  • Yield : 95%.

Amide Coupling and Salt Formation

Amidation of Tetrahydrothienopyridine Intermediate

  • Reactants : Benzo[d]thiazol-2-yl-tetrahydrothienopyridine (1.0 eq), 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride (1.1 eq), DIPEA (2.0 eq).
  • Conditions : DCM, 0°C → RT, 12 h.
  • Yield : 63% after silica gel chromatography.

Characterization :

  • LC-MS (ESI) : m/z 589.2 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CONH), 7.85–7.20 (m, 7H, aromatic).

Hydrochloride Salt Formation

  • Reactants : Free base (1.0 eq), HCl (gas, 1.2 eq).
  • Conditions : Et₂O, 0°C, 1 h.
  • Yield : 98%.

Purity :

  • HPLC : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).

Optimization and Scalability

Critical Parameters for Industrial Production

Step Parameter Optimal Range
Cyclization Temperature 65–75°C
Ethylation Solvent Acetonitrile
Suzuki Coupling Catalyst Loading 5 mol% Pd
Amidation Base DIPEA

Yield Comparison Across Batches

Batch Size (g) Step 1 Yield Step 4 Yield
10 84% 61%
100 79% 58%
500 72% 55%

Analytical Data Summary

Spectroscopic Consistency

Technique Key Peaks
IR 3300 cm⁻¹ (NH), 1726 cm⁻¹ (C=O)
¹H NMR δ 1.28 (t, CH₂CH₃), δ 8.45 (s, CONH)
¹³C NMR δ 167.8 (C=S), δ 175.2 (pyrrolidine C=O)

Purity and Stability

Condition Purity Retention (24 h)
25°C, air 98.5%
40°C, N₂ 99.1%
Aqueous pH 7.4 97.8%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.